molecular formula C15H22O5 B14210258 6-(2,3,4-Trimethoxyphenyl)hexanoic acid CAS No. 917591-98-1

6-(2,3,4-Trimethoxyphenyl)hexanoic acid

Cat. No.: B14210258
CAS No.: 917591-98-1
M. Wt: 282.33 g/mol
InChI Key: ACUAOIKCWLIWBF-UHFFFAOYSA-N
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Description

6-(2,3,4-Trimethoxyphenyl)hexanoic acid is an organic compound characterized by a hexanoic acid chain attached to a 2,3,4-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,3,4-Trimethoxyphenyl)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 6-(2,4,5-Trimethoxyphenyl)hexanoic acid
  • 6-(3,4,5-Trimethoxyphenyl)hexanoic acid
  • 6-(2,3,5-Trimethoxyphenyl)hexanoic acid

Comparison: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays, making it a valuable candidate for further research and development.

Properties

CAS No.

917591-98-1

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

6-(2,3,4-trimethoxyphenyl)hexanoic acid

InChI

InChI=1S/C15H22O5/c1-18-12-10-9-11(14(19-2)15(12)20-3)7-5-4-6-8-13(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

ACUAOIKCWLIWBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCCCC(=O)O)OC)OC

Origin of Product

United States

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